molecular formula C19H30N4O3 B2908741 N'-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(2-methoxyethyl)ethanediamide CAS No. 922118-98-7

N'-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(2-methoxyethyl)ethanediamide

Cat. No.: B2908741
CAS No.: 922118-98-7
M. Wt: 362.474
InChI Key: KTBLVPRBVGUMBO-UHFFFAOYSA-N
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Description

This compound features a 1,2,3,4-tetrahydroquinoline core substituted at the 6-position with a dimethylaminoethyl group and an ethanediamide moiety linked to a methoxyethyl chain.

Properties

IUPAC Name

N'-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N-(2-methoxyethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O3/c1-22(2)17(13-21-19(25)18(24)20-9-11-26-4)15-7-8-16-14(12-15)6-5-10-23(16)3/h7-8,12,17H,5-6,9-11,13H2,1-4H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTBLVPRBVGUMBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCCOC)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Tetrahydroquinoline-Based Acetamides ()

Compounds 24–27 from share the tetrahydroquinoline backbone but differ in substituents:

  • Compound 26: N-(1-(2-(Dimethylamino)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide Substituents: Thiophene-2-carboximidamide group. Synthesis: 56% yield via reaction with methylthio thiocarbamate hydroiodide. Key difference: The absence of a methoxyethyl ethanediamide group reduces polarity compared to the target compound.
  • Compound 27: N-(1-(2-(Diethylamino)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide Substituents: Diethylaminoethyl group instead of dimethylaminoethyl. Synthesis: 43.7% yield, lower than compound 26, likely due to steric hindrance from diethyl groups. Relevance: Highlights the impact of alkyl chain length on synthetic efficiency and possibly pharmacokinetics .

Comparison Table :

Feature Target Compound Compound 26 Compound 27
Amine Substituent Dimethylaminoethyl Dimethylaminoethyl Diethylaminoethyl
Amide Group Methoxyethyl ethanediamide Thiophene-2-carboximidamide Thiophene-2-carboximidamide
Synthetic Yield Not reported 56% 43.7%

Tetrahydroisoquinoline Derivatives ()

Compounds 30–34 in are N-benzyl-2-(substituted)-acetamides with tetrahydroisoquinoline cores. For example:

  • Compound 30: Features a diethylamino group and methoxyphenyl substitution. Synthesis: 76% yield using 1-iodoethane. Biological relevance: Targets orexin-1 receptors, suggesting CNS activity.
  • Compound 33: Includes a benzylamino group, synthesized with 82% yield. Structural contrast: The benzyl group enhances lipophilicity compared to the target compound’s methoxyethyl chain .

Acetamide Pesticides ()

lists chloroacetamides like pretilachlor and alachlor, which share the acetamide backbone but lack the tetrahydroquinoline core.

  • Alachlor: 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide. Use: Herbicide. Comparison: The chloro and methoxymethyl groups contrast with the target’s dimethylamino and methoxyethyl substituents, indicating divergent applications (pharmaceutical vs. agricultural) .

Ethanediamide Catalysts ()

N,N,N',N'-Tetramethyl-N,N'-bis(sulfo)ethane-1,2-diaminium mesylate is a sulfonated ethanediamide used as a catalyst.

  • Contrast: The sulfonic acid groups in this compound enhance acidity and water solubility, whereas the target’s methoxyethyl group provides moderate polarity without ionic character .

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